molecular formula C4H7Cl<br>ClCH2(CH3)C=CH2<br>C4H7Cl B057409 3-Chloro-2-methylpropene CAS No. 563-47-3

3-Chloro-2-methylpropene

Cat. No. B057409
CAS RN: 563-47-3
M. Wt: 90.55 g/mol
InChI Key: OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Chloro-2-methylpropene involves chemical reactions that produce it as a primary product or byproduct. Although specific synthesis pathways in the retrieved documents are not detailed, its production as an intermediate in organic synthesis is implied. The compound serves as a precursor in the formation of various polymers and organometallic compounds, indicating its versatility in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-methylpropene has been analyzed through spectroscopic methods such as infrared and Raman spectroscopy. Studies on its vibrational spectrum and conformational equilibrium have provided insights into its molecular dynamics and stability. The gauche conformer of this compound is more stable, which is significant for understanding its reactivity and interactions in chemical reactions.

Chemical Reactions and Properties

3-Chloro-2-methylpropene undergoes various chemical reactions, showcasing its reactivity. For instance, it participates in polymerization processes to produce polymers with specific functional groups. Its ability to form stable complexes with transition metals highlights its role in catalytic reactions, enhancing the synthesis of valuable chemical products.

Physical Properties Analysis

The physical properties of 3-Chloro-2-methylpropene, such as its boiling point, melting point, and solubility, are essential for its handling and application in industrial processes. These properties determine the conditions under which it can be stored, transported, and used in chemical synthesis.

Chemical Properties Analysis

The chemical properties of 3-Chloro-2-methylpropene, including its reactivity with different chemical agents and stability under various conditions, are crucial for its application in organic synthesis. Its role as a precursor in the synthesis of polymers and other organic compounds demonstrates its utility in the chemical industry.

For detailed insights and further reading, the following references provide comprehensive information on 3-Chloro-2-methylpropene:

Scientific Research Applications

Atmospheric Chemistry

  • Summary of Application : 3-Chloro-2-methylpropene (3CMP) is involved in atmospheric reactions with the OH radical . Due to its unsaturated structure, it is highly reactive in the troposphere .
  • Methods of Application : The reaction mechanism of 3CMP with the OH radical was investigated using electronic structure calculations and kinetic modeling . The rate constants were computed within the temperature range of 200–1000 K .
  • Results : The oxidation of 3CMP results in the formation of stable chlorinated products, such as chloroacetone and formyl chloride . These products can be transported to the stratosphere, affecting the ozone layer .

Industrial Solvent

  • Summary of Application : 3CMP is used as an organic solvent in various industrial applications .
  • Results : The emission of 3CMP into the atmosphere can cause environmental pollution .

Intermediate in Organic Synthesis

  • Summary of Application : 3CMP is used as an intermediate for the synthesis of organic compounds, pesticides, and as an additive in the textile industry . It is also used as a reactant in the synthesis of cyclobutanone .
  • Methods of Application : One study used 3CMP to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .

Production of Pesticides

  • Summary of Application : 3-Chloro-2-methylpropene is an important intermediate in the production of pesticides such as carbofuran, ethalfluralin, and fenbutatin oxide .
  • Results : The use of 3-Chloro-2-methylpropene in pesticide production contributes to effective pest control in agriculture .

Fumigant for Seeds

  • Summary of Application : 3-Chloro-2-methylpropene can also be used as a fumigant for seeds of several vegetables, including cucumbers, tomatoes, onions, and beetroot .
  • Results : The use of 3-Chloro-2-methylpropene as a fumigant helps in the preservation and protection of seeds .

Production of Plastics and Pharmaceuticals

  • Summary of Application : 3-Chloro-2-methylpropene is used as an intermediate in the production of plastics and pharmaceuticals .
  • Results : The use of 3-Chloro-2-methylpropene in the production of plastics and pharmaceuticals contributes to the manufacturing of these products .

Synthesis of Cyclobutanone

  • Summary of Application : 3-Chloro-2-methylpropene has been used as a reactant in the synthesis of cyclobutanone .
  • Results : The use of 3-Chloro-2-methylpropene in the synthesis of cyclobutanone contributes to the production of this organic compound .

Cationic Polymerization

  • Summary of Application : 3-Chloro-2-methylpropene has been used to study cationic polymerization using AICI3 and A3IBr as initiators .
  • Results : The use of 3-Chloro-2-methylpropene in cationic polymerization contributes to the production of polymers .

Ring Opening Polymerization

  • Summary of Application : 3-Chloro-2-methylpropene has been used to study ring opening polymerization of oxirane derivatives using organotin phosphate condensate .
  • Results : The use of 3-Chloro-2-methylpropene in ring opening polymerization contributes to the production of polymers .

Safety And Hazards

3-Chloro-2-methylpropene is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation, an allergic skin reaction, and may be harmful if swallowed or inhaled . It may also be fatal if swallowed and enters airways .

properties

IUPAC Name

3-chloro-2-methylprop-1-ene
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InChI

InChI=1S/C4H7Cl/c1-4(2)3-5/h1,3H2,2H3
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InChI Key

OHXAOPZTJOUYKM-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)CCl
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Molecular Formula

C4H7Cl, Array
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DSSTOX Substance ID

DTXSID1020279
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Molecular Weight

90.55 g/mol
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Physical Description

Methylallyl chloride appears as a colorless to straw-colored liquid with a sharp penetrating odor. Less dense than water and insoluble in water. Flash point below 0 °F. May be toxic by ingestion. Irritating to skin and eyes. Used to make plastics and pharmaceuticals., Liquid, Colorless to yellow liquid, with pungent odor; [ICSC] Odor: stench; [MSDSonline], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR.
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Boiling Point

160 to 162 °F at 760 mmHg (NTP, 1992), 71-72 °C, 72 °C
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Flash Point

9 °F (NTP, 1992), -12 °C, -3 °F (OPEN CUP), 92 °F (-12 °C) (CLOSED CUP), -12 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Miscible in alcohol and ether, very soluble in chloroform, and soluble in acetone., Solubility in water at 20 °C is ca. 0.05 wt%; water solubility in methylallyl chloride is 0.04 wt%., 1400 mg/l in water at 25 °C., Solubility in water, g/100ml at 25 °C: 0.14 (very poor)
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Density

0.928 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9210 at 15 °C/4 °C; 0.9165 at 20 °C/4 °C, Density of commercial grade = 0.926-0.930 at 20 °C/20 °C, Relative density (water = 1): 0.92
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Vapor Density

3.12 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.1 (AIR= 1), Relative vapor density (air = 1): 3.1
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Vapor Pressure

101.7 mmHg at 68 °F (NTP, 1992), 102.0 [mmHg], 101.7 mm Hg (13.53 x 10 +3 Pa) @ 20 °C, Vapor pressure, kPa at 20 °C: 14
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Impurities

Under the influence of light and/or heat, the formation of low concentrations of dimeric methallyl chloride occurs.
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Product Name

3-Chloro-2-methylpropene

Color/Form

COLORLESS TO STRAW-COLORED LIQUID

CAS RN

563-47-3
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

less than -112 °F (NTP, 1992), < -80 °C, -80 °C
Record name METHYLALLYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3884
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-CHLORO-2-METHYL-1-PROPENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1149
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-CHLORO-2-METHYL-1-PROPENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1341
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-2-methylpropene
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-methylpropene
Reactant of Route 3
3-Chloro-2-methylpropene
Reactant of Route 4
Reactant of Route 4
3-Chloro-2-methylpropene
Reactant of Route 5
3-Chloro-2-methylpropene
Reactant of Route 6
3-Chloro-2-methylpropene

Citations

For This Compound
870
Citations
PC Chan, JK Haseman, GA Boorman, J Huff… - Cancer research, 1986 - AACR
The carcinogenicity of 3-chloro-2-methylpropene (CMP), a chemical intermediate and insecticide, was studied because of possible human exposure and because of its structural …
Number of citations: 11 aacrjournals.org
T Katagiri, T Takeuchi, T Mine, T Noguchi… - Industrial …, 2000 - jstage.jst.go.jp
Chronic toxicity and carcinogenicity studies of 3-chloro-2-methylpropene (CMP), which has been widely used as an insecticide and chemical intermediate, were carried out in BDF1 …
Number of citations: 16 www.jstage.jst.go.jp
National Toxicology Program - … technical report series, 1986 - pubmed.ncbi.nlm.nih.gov
… rats were administered 3-chloro-2-methylpropene in corn oil … 50 female mice received 3-chloro-2-methylpropene at 0, 100, … was not affected by 3-chloro-2-methylpropene administration. …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
RS Corley, SG Cohen, MS Simon… - Journal of the American …, 1956 - ACS Publications
… 3,3-difluoro-3-chloro-2-methylpropene, CH2=C(CH3)CF2C1, and the known compounds 3,3,3-trifluoro-2-methylpropene, CH2=C(CH3)CF32 and … 3,3-difluoro-3chloro-2-methylpropene, …
Number of citations: 22 pubs.acs.org
P Ballinger, PBD de la Mare - Journal of the Chemical Society …, 1957 - pubs.rsc.org
… A sample of the original 3-chloro-2-methylpropene was hydrolysed with aqueous sodium hydroxide at 60". The solution was just acidified (sulphuric acid), evaporated to dryness, and …
Number of citations: 11 pubs.rsc.org
P Srinivas, LT Burka - Drug metabolism and disposition, 1988 - Citeseer
Rcent metabolism and dIspositIon studies of 1-chloro-2-methylpro-pene (dimethylvInyl chloride) revealed cysteine and N-acetylcystelne conjugates of 3-chloro-2-methylpropenolc acid …
Number of citations: 3 citeseerx.ist.psu.edu
A Renwick, JC Leblanc, RW Setzer - Food and chemical toxicology, 2010 - Elsevier
… of allylic chloride compounds showed 3-chloro-2-methylpropene to be weakly mutagenic to S… In addition, 3-chloro-2-methylpropene induced unscheduled DNA synthesis in HeLa cells.” …
Number of citations: 9 www.sciencedirect.com
DAC Compton, SC Hsi, HH Mantsch… - Journal of Raman …, 1982 - Wiley Online Library
… We recorded a portion of the Raman spectrum of liquid 3-chloro-2-methylpropene at five temperatures (twice at each temperature) between 24 "C and -127 "C. The pair of bands …
DT Durig, TS Little, JR Durig - Spectrochimica Acta Part A: Molecular …, 1993 - Elsevier
… In order to obtain a more complete description of the molecular motions involved in the normal modes of 3-chloro-2-methylpropene, we carried out a normal coordinate analysis. This …
Number of citations: 6 www.sciencedirect.com
PM Gorbovoi, GN Tulaidan, BD Grishchuk - Russian Journal of General …, 2008 - Springer
… In continuation of our studies we examined for the first time reactions of 3-chloro-2-methylpropene with arenediazonium tetrafluoroborates in the presence of potassium chloride, …
Number of citations: 11 link.springer.com

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